Iotasul

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

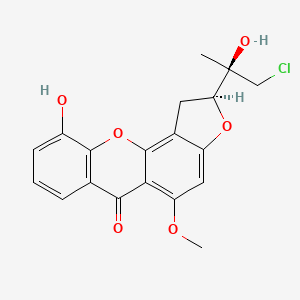

Iotasul is a non-ionic, dimeric X-ray contrast medium known for its outstanding physicochemical properties. It is primarily used in direct and indirect lymphography, a technique for visualizing lymphatic vessels and nodes. This compound is distinguished from other contrast agents by its unique ability to provide high-quality imaging with minimal side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iotasul involves the formation of a dimeric structure through a series of chemical reactions. The process begins with the iodination of a suitable aromatic compound, followed by the formation of a dimer through a coupling reaction. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Iotasul undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various iodinated derivatives.

Reduction: Reduction reactions can be used to modify the iodine content of this compound.

Substitution: This compound can undergo substitution reactions where one or more iodine atoms are replaced with other functional groups.

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include various iodinated derivatives of this compound, which can be used for different imaging applications. These derivatives retain the core structure of this compound but have modified physicochemical properties that make them suitable for specific uses .

Scientific Research Applications

Iotasul has a wide range of applications in scientific research, including:

Chemistry: Used as a contrast agent in various analytical techniques to visualize chemical reactions and molecular structures.

Biology: Employed in the study of lymphatic systems and the visualization of lymphatic vessels and nodes.

Medicine: Widely used in medical imaging to diagnose and monitor conditions related to the lymphatic system, such as lymphedema and lymphatic malformations.

Industry: Utilized in the development of new imaging technologies and contrast agents.

Mechanism of Action

Iotasul exerts its effects by enhancing the contrast of X-ray images. It achieves this by increasing the absorption of X-rays in the targeted area, which results in a clearer and more detailed image. The molecular targets of this compound include the lymphatic vessels and nodes, where it accumulates and provides high-quality imaging. The pathways involved in its mechanism of action include the distribution and retention of the contrast agent in the lymphatic system .

Comparison with Similar Compounds

Similar Compounds

Iodixanol: Another non-ionic, dimeric X-ray contrast medium with similar applications.

Iohexol: A non-ionic monomeric contrast agent used in various imaging techniques.

Iopamidol: A non-ionic, monomeric contrast agent with a wide range of applications in medical imaging.

Uniqueness of Iotasul

This compound is unique due to its dimeric structure, which provides superior imaging quality compared to monomeric contrast agents. Its low osmotic pressure and high iodine content make it particularly well-suited for lymphographic investigations. Additionally, this compound has a low tendency to spread through the walls of lymphatic vessels, ensuring high retention and quality of imaging .

Properties

CAS No. |

71767-13-0 |

|---|---|

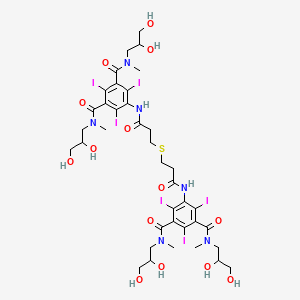

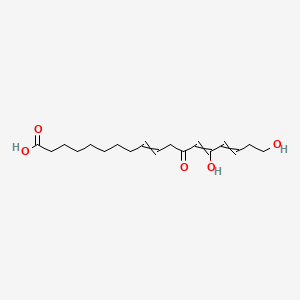

Molecular Formula |

C38H50I6N6O14S |

Molecular Weight |

1608.3 g/mol |

IUPAC Name |

5-[3-[3-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-3-oxopropyl]sulfanylpropanoylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C38H50I6N6O14S/c1-47(9-17(55)13-51)35(61)23-27(39)24(36(62)48(2)10-18(56)14-52)30(42)33(29(23)41)45-21(59)5-7-65-8-6-22(60)46-34-31(43)25(37(63)49(3)11-19(57)15-53)28(40)26(32(34)44)38(64)50(4)12-20(58)16-54/h17-20,51-58H,5-16H2,1-4H3,(H,45,59)(H,46,60) |

InChI Key |

OQHLOKBHRXMXLD-UHFFFAOYSA-N |

SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)CCSCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(CO)O)I)C(=O)N(C)CC(CO)O)I)I)C(=O)N(C)CC(CO)O)I |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)CCSCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(CO)O)I)C(=O)N(C)CC(CO)O)I)I)C(=O)N(C)CC(CO)O)I |

Key on ui other cas no. |

71767-13-0 |

Synonyms |

5,5'-(4-thiaheptanedioyldiimino)-bis(2,4,6-triiodoisophthalic acid-bis-(2,3-dihydroxypropyl-N-methyl)diamide) iotasul |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)